VRT-325

Description

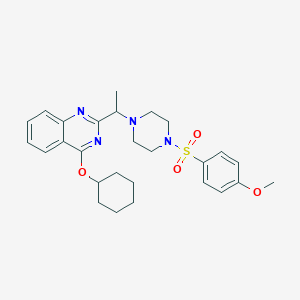

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyloxy-2-[1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O4S/c1-20(30-16-18-31(19-17-30)36(32,33)23-14-12-21(34-2)13-15-23)26-28-25-11-7-6-10-24(25)27(29-26)35-22-8-4-3-5-9-22/h6-7,10-15,20,22H,3-5,8-9,16-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNFVCAHHFNREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=N1)OC3CCCCC3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474707 | |

| Record name | VRT-325 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815592-21-3 | |

| Record name | VRT-325 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

VRT-325 Mechanism of Action in F508del-CFTR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of VRT-325, a small molecule corrector of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document synthesizes key findings on its biochemical and cellular effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

Executive Summary

This compound is a quinazoline-based pharmacological chaperone identified through high-throughput screening. It directly binds to the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF), to partially correct its misfolding and trafficking defects. The primary mechanism of this compound involves the stabilization of the first nucleotide-binding domain (NBD1), which is destabilized by the deletion of phenylalanine at position 508. This stabilization facilitates the partial maturation of the F508del-CFTR protein and its trafficking from the endoplasmic reticulum (ER) to the cell surface, leading to a modest restoration of chloride channel function. However, at higher concentrations, this compound can exhibit inhibitory effects on the channel's ATPase activity. Its effects are additive with other corrector compounds, suggesting a distinct mechanism of action that can be leveraged in combination therapies.

Quantitative Effects of this compound on F508del-CFTR

The efficacy of this compound in correcting the F508del-CFTR defect has been quantified through various biochemical and functional assays. The following tables summarize key quantitative data from published studies.

| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |

| F508del-CFTR Maturation | HEK-293 | 6.7 µM | ~15% of wild-type CFTR maturation efficiency | [1] |

| Baby Hamster Kidney (BHK) | Not specified | 4-fold greater maturation in combination with Corr-2b than this compound alone | [2] | |

| EC50 for Folding Promotion | Not specified | ~2 µM | Half-maximal effective concentration for promoting F508del-CFTR folding | [2] |

| Half-life of Mature F508del-CFTR (Band C) | HEK-293 | 6.7 µM | Increased from 4.9 hours to 7.7 hours | [3] |

Table 1: Biochemical Correction of F508del-CFTR by this compound

| Assay | Cell Line | This compound Concentration | Key Finding | Reference |

| Chloride Ion Conductance | Non-CF human bronchial epithelial cultures | Not specified | Increased activity by at least 10% | [2] |

| cAMP-mediated Halide Flux | Temperature-rescued F508del-CFTR expressing cells | Short-term pretreatment | Modest but significant inhibition | [4] |

| ATPase Activity | Purified and reconstituted F508del-CFTR | 10 µM | Inhibition of ATPase activity | [5] |

| Purified and reconstituted F508del-CFTR | Not specified | Decreased apparent affinity for ATP | [4] |

Table 2: Functional Modulation of F508del-CFTR by this compound

Mechanism of Action: Signaling and Molecular Interactions

This compound acts as a pharmacological chaperone by directly interacting with the F508del-CFTR protein. The F508del mutation leads to the misfolding of NBD1, which in turn disrupts inter-domain interactions, particularly between NBD1 and the membrane-spanning domains (MSDs). This misfolded protein is recognized by the ER quality control system and targeted for premature degradation. This compound is proposed to bind to NBD1, stabilizing its conformation and promoting proper domain assembly. This partial correction allows a fraction of the F508del-CFTR protein to bypass ER degradation and traffic to the cell surface, where it can function as a chloride channel.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on F508del-CFTR.

Cell Culture and Corrector Treatment

Epithelial cell lines such as Fischer Rat Thyroid (FRT), baby hamster kidney (BHK), or human bronchial epithelial cells (CFBE41o-) stably expressing F508del-CFTR are commonly used.

-

Cell Seeding: Seed cells onto permeable supports (e.g., Transwell inserts) at a high density to allow for differentiation and formation of a polarized monolayer.

-

Culture Conditions: Culture cells for 7-14 days post-confluence to achieve high transepithelial electrical resistance (TEER > 300 Ω·cm²).

-

Corrector Incubation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in the cell culture medium to the desired final concentration (typically in the 1-10 µM range). Incubate the cells with the this compound-containing medium for 24-48 hours at 37°C. A vehicle control (e.g., DMSO) must be run in parallel.

Western Blotting for CFTR Maturation

This technique is used to assess the extent of F508del-CFTR processing and maturation.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 37°C for 15 minutes.

-

SDS-PAGE: Separate the proteins on a 6% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against CFTR (e.g., anti-CFTR clone M3A7) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities for the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) using densitometry software like ImageJ. The maturation efficiency is calculated as the ratio of Band C to the total CFTR (Band B + Band C).

Ussing Chamber Assay for Chloride Secretion

This assay measures transepithelial ion transport in polarized epithelial monolayers.

-

System Preparation: Equilibrate the Ussing chamber system to 37°C. Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2.

-

Mounting: Mount the permeable support with the this compound-treated cell monolayer between the two halves of the Ussing chamber.

-

Equilibration: Fill both chambers with pre-warmed Ringer's solution and allow the system to equilibrate.

-

Measurement Protocol:

-

Add a sodium channel blocker (e.g., 100 µM amiloride) to the apical chamber to inhibit sodium absorption.

-

Establish a chloride gradient by replacing the apical solution with a low-chloride solution.

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., 10 µM forskolin (B1673556) and 100 µM IBMX) to both chambers.

-

Optionally, add a CFTR potentiator (e.g., 10 µM genistein (B1671435) or 1 µM VX-770) to maximize channel opening.

-

Inhibit the CFTR-dependent current with a specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm the specificity of the measured current.

-

-

Data Analysis: Record the short-circuit current (Isc) throughout the experiment. The change in Isc (ΔIsc) in response to CFTR stimulation and inhibition reflects the this compound-corrected F508del-CFTR function.

Limited Proteolysis Assay

This assay assesses changes in the conformational stability of F508del-CFTR upon this compound binding.

-

Membrane Preparation: Isolate crude membranes from cells treated with this compound or vehicle control.

-

Protease Digestion: Resuspend the membranes in a suitable buffer and treat with varying concentrations of a protease (e.g., trypsin) for a defined period on ice or at a specific temperature.

-

Reaction Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE sample buffer.

-

Western Blotting: Analyze the digested samples by Western blotting using domain-specific CFTR antibodies (e.g., antibodies against NBD1 and NBD2).

-

Analysis: Compare the proteolytic fragmentation patterns of F508del-CFTR from this compound-treated and untreated cells. Increased resistance to proteolysis in specific domains indicates conformational stabilization.

Conclusion

This compound serves as a valuable tool compound for studying the correction of F508del-CFTR. Its mechanism of action, centered on the stabilization of NBD1, provides a clear rationale for its ability to partially restore protein trafficking and function. While its efficacy as a monotherapy is modest, its additive effects with other correctors highlight the potential of combination therapies that target different aspects of the F508del-CFTR defect. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of more effective CFTR modulators.

References

- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A chemical corrector modifies the channel function of F508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing Conformational Rescue Induced by a Chemical Corrector of F508del-Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Mutant - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of VRT-325: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of VRT-325, a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document details the binding site, the effects on protein conformation and function, and the experimental protocols used to elucidate these properties.

Executive Summary

This compound is a pharmacological chaperone that directly targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically the misfolded F508del-CFTR mutant. The deletion of phenylalanine at position 508 is the most common mutation causing cystic fibrosis (CF), leading to the retention of the CFTR protein in the endoplasmic reticulum (ER) and its subsequent degradation. This compound facilitates the proper folding and trafficking of F508del-CFTR to the cell surface, thereby partially restoring its function as a chloride ion channel. Evidence strongly indicates that this compound directly binds to the first nucleotide-binding domain (NBD1) of F508del-CFTR, stabilizing its conformation and promoting its maturation.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the F508del mutant of the CFTR protein.[1][2][3] this compound acts as a "corrector" by physically interacting with the protein to aid in its proper folding.

Binding Site:

Studies have demonstrated that this compound directly binds to the Nucleotide-Binding Domain 1 (NBD1) of the F508del-CFTR protein.[1] This interaction is crucial for its corrective function. The binding of this compound to NBD1 is thought to stabilize this domain, which is destabilized by the F508del mutation.[3] This stabilization is a critical step in allowing the mutant protein to escape the ER quality control machinery.

Mechanism of Action:

The binding of this compound to the NBD1 domain of F508del-CFTR initiates a cascade of events that leads to the partial rescue of the protein's function:

-

Conformational Correction: this compound induces a conformational change in the NBD1 domain, partially restoring its compactness.[4] This correction helps to overcome the misfolding caused by the F508del mutation.

-

Improved Trafficking: By correcting the protein's conformation, this compound facilitates the trafficking of F508del-CFTR from the endoplasmic reticulum to the Golgi apparatus for further processing and subsequent insertion into the plasma membrane.[2]

-

Modified ATPase Activity: this compound has been shown to modify the ATPase activity of F508del-CFTR.[3][5] Interestingly, while it promotes the maturation of the protein, at higher concentrations, it can inhibit its ATP-dependent channel gating.[3][5] This suggests a complex interaction where the compound stabilizes the protein structure, potentially at the cost of optimal channel function.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ for F508del-CFTR Folding Promotion | ≈ 2 µM | Not specified | [1] |

| Effective Concentration in Cell Systems | 1 - 10 µM | Various | [3] |

| Concentration for Limited Proteolysis Assay | 10 µM | HEK cells expressing F508del-CFTR | [4] |

| Concentration for ATPase Activity Assay | 10 µM | Purified and reconstituted F508del-CFTR | [3] |

| Concentration in Ussing Chamber Studies | 6.7 µM | Cultured F508del-HBE cells | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with F508del-CFTR.

Limited Proteolysis Assay

This assay is used to assess changes in the conformational stability of F508del-CFTR upon treatment with this compound. A more compact and properly folded protein will be more resistant to digestion by proteases.

Protocol:

-

Cell Culture and Treatment:

-

Culture Human Embryonic Kidney (HEK) cells stably expressing F508del-CFTR.

-

Treat the cells with 10 µM this compound (or vehicle control, e.g., DMSO) for 48 hours at 37°C.[4]

-

-

Crude Membrane Isolation:

-

Harvest the cells and resuspend them in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).

-

Lyse the cells by sonication or dounce homogenization.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the crude membranes.

-

Resuspend the membrane pellet in a resuspension buffer (40 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EGTA).[4]

-

-

Trypsin Digestion:

-

Keep the resuspended membranes on ice.

-

Add varying concentrations of trypsin (e.g., 0, 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µg/ml) to the membrane samples.[4]

-

Incubate on ice for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the protein fragments by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with antibodies specific for different domains of CFTR (e.g., NBD1, NBD2) to visualize the digestion pattern.

-

Analyze the band intensities to determine the degree of protease resistance.

-

CFTR ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified and reconstituted F508del-CFTR in the presence and absence of this compound.

Protocol:

-

Protein Purification and Reconstitution:

-

Purify F508del-CFTR protein from a suitable expression system (e.g., Sf9 insect cells).

-

Reconstitute the purified protein into proteoliposomes.

-

-

ATPase Reaction:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM NaN₃).

-

Add the reconstituted F508del-CFTR proteoliposomes to the reaction buffer.

-

Add this compound to the desired final concentration (e.g., 10 µM).

-

Initiate the reaction by adding ATP, including a radioactive tracer such as [γ-³²P]ATP.

-

Incubate the reaction at 37°C.

-

-

Detection of ATP Hydrolysis:

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a solution containing EDTA).

-

Separate the liberated radioactive phosphate (B84403) (³²Pi) from the unhydrolyzed [γ-³²P]ATP using thin-layer chromatography (TLC).

-

Quantify the amount of ³²Pi to determine the rate of ATP hydrolysis.

-

-

Data Analysis:

-

Calculate the specific ATPase activity (e.g., in nmol ATP hydrolyzed/min/mg protein).

-

Compare the activity in the presence of this compound to the vehicle control.

-

Ussing Chamber Assay for Chloride Secretion

This electrophysiological technique measures ion transport across an epithelial cell monolayer, providing a functional readout of CFTR channel activity.

Protocol:

-

Cell Culture:

-

Culture human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation on permeable supports until they form a polarized and confluent monolayer.

-

Treat the cells with this compound (e.g., 6.7 µM) for 48 hours prior to the experiment to allow for correction and trafficking of F508del-CFTR.[6]

-

-

Ussing Chamber Setup:

-

Mount the permeable supports containing the HBE cell monolayers in an Ussing chamber.

-

Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions (e.g., Krebs-bicarbonate Ringer solution).

-

Maintain the temperature at 37°C and continuously gas the solutions with 95% O₂/5% CO₂.

-

Short-circuit the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects net ion transport.

-

-

Measurement of CFTR-dependent Chloride Secretion:

-

Inhibit the epithelial sodium channel (ENaC) by adding amiloride (B1667095) to the apical solution.

-

Stimulate CFTR activity by adding a cAMP agonist, such as forskolin, to the basolateral solution.

-

Potentiate the activity of any rescued CFTR channels by adding a potentiator like genistein (B1671435) or VX-770 to the apical solution.

-

Inhibit CFTR-dependent chloride secretion by adding a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical solution.

-

-

Data Analysis:

-

The change in Isc in response to the CFTR agonists and inhibitors is a measure of CFTR-dependent chloride transport.

-

Compare the Isc in this compound-treated cells to that in vehicle-treated cells to determine the extent of functional correction.

-

Visualizations

Signaling and Trafficking Pathway

Caption: Mechanism of action of this compound on F508del-CFTR.

Experimental Workflow: Limited Proteolysis

Caption: Workflow for the limited proteolysis experiment.

Experimental Workflow: Ussing Chamber Assay

Caption: Workflow for the Ussing chamber electrophysiology experiment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing Conformational Rescue Induced by a Chemical Corrector of F508del-Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A chemical corrector modifies the channel function of F508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

VRT-325: A Technical Chronicle of a Pioneering CFTR Corrector

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development history of VRT-325, a pioneering small molecule in the field of cystic fibrosis therapeutics. This compound emerged from early high-throughput screening efforts as a corrector of the most common cystic fibrosis-causing mutation, F508del, in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive overview of its mechanism of action, preclinical evaluation, and the experimental methodologies that defined its characterization.

Discovery and Initial Characterization

This compound was identified by Vertex Pharmaceuticals through a high-throughput screening (HTS) campaign designed to find compounds that could rescue the defective trafficking of the F508del-CFTR protein.[1][2] The F508del mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation, thus preventing it from reaching the cell membrane to function as a chloride ion channel.[3] this compound, a quinazoline (B50416) derivative, was found to promote the efflux of ΔF508-CFTR from the endoplasmic reticulum, thereby restoring chloride transport in epithelial cells derived from cystic fibrosis patients.[1][2]

Mechanism of Action: A Direct Interaction

Subsequent mechanistic studies revealed that this compound acts as a pharmacological chaperone, directly binding to the mutant CFTR protein to facilitate its proper folding.[1][4] Specifically, this compound was shown to interact with the first nucleotide-binding domain (NBD1) of CFTR.[5] This interaction is thought to stabilize the NBD1 domain, a critical step that is disrupted by the F508del mutation, allowing the protein to pass the ER's quality control mechanisms and traffic to the cell surface.[1][4] Interestingly, while promoting trafficking, high concentrations of this compound were observed to cause a modest inhibition of the CFTR channel's chloride ion flux, suggesting a complex interaction with the protein that affects both its maturation and gating properties.[1][6]

Preclinical Efficacy and Quantitative Analysis

This compound demonstrated promising effects in various in vitro models, effectively increasing the amount of mature, functional F508del-CFTR at the cell surface and restoring chloride channel activity.

In Vitro Efficacy Data

| Parameter | Cell Line | Value | Reference |

| Effective Concentration Range | Various cell systems | 1–10 µM | [1] |

| EC50 for Chloride Secretion | Human bronchial epithelial (HBE) cells from F508del homozygous patients | 1.4 µM | [7] |

| Maximal F508del-CFTR Maturation | HEK-293 cells | 6.8 ± 2% (at 6.7 µM) | [7] |

| Increase in F508del-CFTR Half-life (Band C) | HEK-293 cells | From 4.9 ± 0.1 h to 7.7 ± 1.1 h (at 6.7 µM) | [7] |

Comparative Efficacy

While a foundational discovery, this compound's efficacy was later surpassed by next-generation correctors. For instance, in cultured F508del-HBE cells, VX-809 (Lumacaftor) was found to be significantly more efficacious than this compound.[8] However, studies also showed that this compound had additive effects when used in combination with other correctors like Corr-4a and VX-809, suggesting that they may act through distinct mechanisms to rescue F508del-CFTR.[5][8]

Experimental Protocols

The characterization of this compound involved a series of key experiments to elucidate its mechanism and quantify its efficacy.

High-Throughput Screening (HTS) for CFTR Correctors

The initial discovery of this compound involved a cell-based HTS assay designed to identify compounds that increase the function of F508del-CFTR at the cell surface. A common method for such screens is the measurement of halide efflux using a halide-sensitive fluorescent protein, such as the yellow fluorescent protein (YFP).

Exemplary HTS Protocol using YFP-based Halide Efflux:

-

Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensing YFP are commonly used.

-

Cell Plating: Cells are seeded into 384-well microplates.

-

Compound Incubation: The cells are incubated with library compounds (including this compound) for 16-24 hours at 37°C to allow for correction of the F508del-CFTR trafficking defect.

-

Assay Procedure:

-

The cells are washed to remove the compounds.

-

A cocktail containing a cAMP agonist (e.g., forskolin) and a potentiator (e.g., genistein) is added to activate any F508del-CFTR that has reached the cell surface.

-

The plate is then transferred to a fluorescence plate reader.

-

A solution containing iodide is injected into the wells, and the rate of YFP fluorescence quenching due to iodide influx is measured.

-

-

Data Analysis: An increased rate of fluorescence quenching compared to vehicle-treated cells indicates that the test compound has successfully corrected the trafficking of F508del-CFTR.

Ussing Chamber Assay for Transepithelial Chloride Current

This assay provides a functional measurement of CFTR-mediated chloride transport across a polarized epithelial monolayer.

Protocol:

-

Cell Culture: Human bronchial epithelial cells from CF patients with the F508del/F508del genotype are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

-

Corrector Incubation: The cell monolayers are incubated with this compound (e.g., 10 µM) for 24-48 hours.

-

Ussing Chamber Setup: The permeable supports are mounted in Ussing chambers, which separate the apical and basolateral sides of the epithelium. Each chamber is filled with a physiological Ringer's solution and maintained at 37°C.

-

Measurement of Short-Circuit Current (Isc):

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

A cAMP agonist like forskolin (B1673556) is added to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.

-

A specific CFTR inhibitor (e.g., CFTRinh-172) can be added at the end to confirm that the observed current is CFTR-dependent.

-

-

Data Analysis: The magnitude of the forskolin-stimulated Isc in this compound-treated cells is compared to that in vehicle-treated cells to quantify the corrector's efficacy.

Cell Surface Biotinylation for Quantifying Cell Surface CFTR

This biochemical assay is used to determine the amount of CFTR protein present at the plasma membrane.

Protocol:

-

Cell Treatment: Cells expressing F508del-CFTR (e.g., HEK-293 or CFBE) are treated with this compound or a vehicle control for a specified period (e.g., 16-24 hours).

-

Biotinylation: The cells are cooled to 4°C to halt membrane trafficking. A membrane-impermeable biotinylating agent (e.g., sulfo-NHS-SS-biotin) is added to the cell culture medium, which labels proteins on the cell surface.

-

Cell Lysis: The biotinylation reaction is quenched, and the cells are lysed.

-

Streptavidin Pulldown: The cell lysate is incubated with streptavidin-coated beads, which bind to the biotinylated proteins.

-

Western Blotting: The captured proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using a CFTR-specific antibody to detect the mature, complex-glycosylated form (Band C) of CFTR.

-

Analysis: The intensity of the CFTR band from the this compound-treated sample is compared to the control to quantify the increase in cell surface CFTR.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathway affected by this compound and the general workflows of the experiments used in its characterization.

References

- 1. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CFTR Modulators Counteract F508del CFTR Functional Defects in a Pancreatic Epithelial Model of Cystic Fibrosis [mdpi.com]

- 4. Probing Conformational Rescue Induced by a Chemical Corrector of F508del-Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A chemical corrector modifies the channel function of F508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. pnas.org [pnas.org]

VRT-325 as a Pharmacological Chaperone for CFTR: A Technical Guide

Introduction

Cystic Fibrosis (CF) is a life-limiting autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] The CFTR protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells, crucial for maintaining ion and water balance.[2][4][5] The most prevalent CF-causing mutation, present in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[6][7] This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation by the cell's quality control machinery, resulting in a minimal amount of functional protein at the cell surface.[3][5][8]

One promising therapeutic strategy for F508del-CFTR is the use of small molecules known as pharmacological chaperones, or "correctors," which aim to rescue the protein's folding, processing, and trafficking to the plasma membrane.[9][10][11] VRT-325, a quinazoline (B50416) derivative identified through high-throughput screening by Vertex Pharmaceuticals, is a pioneering and extensively studied CFTR corrector.[12] It was the first such compound demonstrated to bind directly to the CFTR protein, offering significant promise and validating the corrector-based therapeutic approach for CF.[12] This guide provides an in-depth technical overview of this compound, its mechanism of action, efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound acts as a pharmacological chaperone to facilitate the conformational maturation of the F508del-CFTR protein within the endoplasmic reticulum.[9] Its primary mechanism involves direct interaction with the mutant protein, which helps stabilize its structure and evade ER-associated degradation (ERAD).

Key aspects of its mechanism include:

-

Direct Binding to NBD1: this compound was the first corrector shown to bind directly to purified, reconstituted CFTR.[12] Subsequent studies have illustrated that its binding site is on the first nucleotide-binding domain (NBD1), the domain destabilized by the F508del mutation.[9][13]

-

Stabilization of NBD1: Limited proteolysis experiments have shown that this compound treatment improves the conformational stability of F508del-NBD1.[12][13] This stabilization is a critical step in rescuing the overall protein structure. However, this effect does not extend to NBD2 or the full-length protein, which may account for its limited correction efficacy.[13]

-

Promotion of Inter-Domain Interactions: The F508del mutation disrupts critical interactions between NBD1 and other domains, particularly the membrane-spanning domains (MSDs).[13] this compound has been reported to help restore these inter-domain interactions, further aiding the protein in achieving a more native-like conformation.[12]

-

Non-Specificity: While effective for F508del-CFTR, this compound is not entirely specific. It has been shown to improve the trafficking and processing of other misfolded membrane proteins, such as P-glycoprotein (P-gp) and hERG potassium channels, suggesting it may act on a more general mechanism involved in protein processing.[6][9][12][14]

-

Inhibition at High Concentrations: Interestingly, despite its positive effects on protein trafficking, this compound at high concentrations (e.g., 25 μM) can inhibit the channel function of rescued CFTR by decreasing ATP-dependent conformational dynamics.[12]

Quantitative Data

The efficacy of this compound has been quantified in various cellular models. The data highlights its dose-dependent activity and its synergistic effects when combined with other correctors.

Table 1: Efficacy of this compound in F508del-CFTR Correction

| Parameter | Cell Line | Value/Effect | Reference |

| EC₅₀ (Folding Correction) | - | ~2 µM | [9] |

| Effective Concentration | General Cell Systems | 1 - 10 µM | [12] |

| Correction Efficiency | - | ~20% of Wild-Type CFTR levels | [13] |

| Mature Protein (Band C) | BHK cells | Increased from <5% to 21% of total CFTR | [15] |

| Additive Effect (with corr-2b) | BHK cells | Mature CFTR increased to 44% of total | [15] |

| Additive Effect (with corr-4a) | BHK cells | Mature CFTR increased to 32% of total | [15] |

| Additive Effect (with VX-809) | F508del-HBE cells | Additive increase in Cl⁻ transport | [6] |

| Cell Surface Expression | BHK cells | 2-4 fold increase when combined with corr-2b | [15] |

Table 2: Comparison of this compound with Other CFTR Correctors

| Corrector | Efficacy in HBE cells (Cl⁻ transport vs. control) | Specificity for CFTR | Key Feature | Reference |

| This compound | ~1.5-fold increase | Low (also corrects P-gp, hERG) | First corrector shown to bind directly to CFTR. | [6][12][14][16] |

| Corr-4a | ~1.2-fold increase | Low (also corrects P-gp, hERG) | Acts on biogenic intermediates; no evidence of direct binding. | [6][12][14][16] |

| VX-809 (Lumacaftor) | ~6-fold increase | High (selective for CFTR) | More potent and selective than this compound; acts early in biogenesis. | [6][14][16][17] |

| RDR1 | ~Half the efficacy of this compound at 10 µM | High (binds directly to isolated NBD1) | Mild corrector and potentiator activity. | [12] |

Experimental Protocols

The characterization of this compound relies on a combination of biochemical assays to assess protein processing and functional assays to measure ion channel activity.

Cell Culture and Compound Treatment

-

Cell Lines: A variety of cell models are used, including heterologous expression systems like Baby Hamster Kidney (BHK) and Human Embryonic Kidney (HEK-293) cells stably or transiently expressing F508del-CFTR.[9][14][15][18] More physiologically relevant models include Fischer Rat Thyroid (FRT) cells and primary Human Bronchial Epithelial (HBE) cells cultured at an air-liquid interface (ALI) to form differentiated, polarized monolayers.[16][19]

-

Treatment Protocol: Cells are typically incubated with this compound for 24 to 48 hours to allow for the synthesis, correction, and trafficking of new F508del-CFTR protein.[6][18] The compound is dissolved in a solvent like DMSO, and concentrations typically range from 1 µM to 10 µM.[12] Vehicle-treated cells (DMSO only) serve as the negative control.

Biochemical Assays: Assessing CFTR Processing and Conformation

-

Methodology: Immunoblotting (Western Blot)

-

Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by molecular weight using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to CFTR. This is followed by incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Visualization: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The immature, core-glycosylated ER form (Band B, ~140 kDa) is distinguished from the mature, complex-glycosylated, post-Golgi form (Band C, ~180 kDa).[5][20]

-

Quantification: Densitometry is used to quantify the intensity of Band B and Band C. The correction efficiency is often expressed as the ratio of Band C to total CFTR (Band B + Band C).[15]

-

-

Methodology: Limited Proteolysis

-

Membrane Preparation: Crude cell membranes are isolated from this compound-treated and control cells.

-

Protease Digestion: The membranes are incubated with varying concentrations of a protease (e.g., trypsin) for a defined period at a specific temperature.

-

Quenching and Analysis: The reaction is stopped, and the resulting fragments are analyzed by SDS-PAGE and immunoblotting using domain-specific CFTR antibodies (e.g., against NBD1 or NBD2).

-

Interpretation: A change in the protease digestion pattern, such as the appearance of more resistant fragments, indicates a change in protein conformation and stability induced by the corrector.[13]

-

Functional Assays: Assessing CFTR Channel Activity

-

Methodology: Ussing Chamber Electrophysiology

-

Cell Culture: Polarized epithelial cells (e.g., HBE cells) are grown on permeable filter supports until a high transepithelial electrical resistance (TEER) is achieved.[19]

-

Chamber Mounting: The filter support is mounted in a modified Ussing chamber, separating the apical and basolateral compartments.[19]

-

Measurement: A basolateral-to-apical chloride gradient is established. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.[19][20]

-

Pharmacological Modulation: CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist (e.g., forskolin) to the basolateral side. A CFTR potentiator (e.g., genistein (B1671435) or ivacaftor) can be added to maximize channel opening. Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

-

Interpretation: An increase in the forskolin-stimulated, inhibitor-sensitive Isc in this compound-treated cells compared to controls indicates functional rescue of F508del-CFTR.

-

-

Methodology: Iodide Efflux Assay

-

Cell Culture & Treatment: Cells (e.g., BHK or FRT) are grown on plates and treated with this compound.[18]

-

Iodide Loading: Cells are loaded with a buffer containing sodium iodide (NaI) for approximately one hour.

-

Efflux Measurement: The loading buffer is replaced with an iodide-free buffer. At timed intervals, the buffer is collected, and the amount of iodide released from the cells is measured using an iodide-selective electrode.[21]

-

Stimulation: After establishing a baseline efflux rate, a cAMP-stimulating cocktail (e.g., forskolin (B1673556) and isobutylmethylxanthine) is added to activate CFTR channels and stimulate iodide efflux.[21]

-

Interpretation: The peak rate of stimulated iodide efflux is calculated. A higher rate in this compound-treated cells indicates a greater density of functional CFTR channels at the plasma membrane.[18]

-

Specificity Profile

A key characteristic of early-generation correctors like this compound is their relative lack of specificity compared to newer compounds. This compound not only corrects F508del-CFTR but also other misfolded proteins, whereas second-generation correctors like VX-809 (Lumacaftor) are highly selective for CFTR. This suggests they may act through distinct molecular targets or pathways.[6][14] The additive functional rescue observed when this compound and VX-809 are used in combination further supports the hypothesis that they have different mechanisms of action.[6][14]

Conclusion

This compound is a landmark pharmacological chaperone in the history of Cystic Fibrosis research. It was the first small molecule demonstrated to directly bind and partially correct the underlying folding defect of the F508del-CFTR protein.[12] Studies with this compound were instrumental in validating the therapeutic strategy of using correctors to rescue mutant CFTR trafficking and function. While its modest efficacy and lack of specificity have led to its supersession in clinical development by more potent and selective next-generation correctors like Lumacaftor (VX-809), this compound remains an invaluable research tool.[6][9][16] It continues to be used in laboratories to probe the intricate mechanisms of CFTR folding, understand how different classes of correctors can work synergistically, and aid in the discovery of novel therapeutic strategies for Cystic Fibrosis.

References

- 1. mdpi.com [mdpi.com]

- 2. smw.ch [smw.ch]

- 3. mdpi.com [mdpi.com]

- 4. cff.org [cff.org]

- 5. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]

- 6. pnas.org [pnas.org]

- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probing Conformational Rescue Induced by a Chemical Corrector of F508del-Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Additive effect of multiple pharmacological chaperones on maturation of CFTR processing mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. portlandpress.com [portlandpress.com]

- 19. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]

- 20. cff.org [cff.org]

- 21. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo | MDPI [mdpi.com]

VRT-325: A Biophysical and Biochemical Profile of a CFTR Corrector

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRT-325 is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically targeting the most common mutation, F508del. This mutation leads to misfolding and premature degradation of the CFTR protein, preventing its transit to the cell membrane and resulting in a loss of chloride ion channel function. This compound has been instrumental in the foundational research of CFTR correctors, demonstrating the feasibility of pharmacologically chaperoning misfolded proteins to their correct cellular location and partially restoring their function. This technical guide provides an in-depth overview of the biochemical and biophysical properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Biochemical and Physical Properties

This compound is a quinazoline (B50416) derivative with the following chemical properties:

| Property | Value |

| Molecular Formula | C₂₇H₃₄N₄O₄S |

| Molecular Weight | 510.65 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Biophysical Interaction with F508del-CFTR

Effects on ATPase Activity

This compound modulates the ATPase activity of F508del-CFTR, a critical function for channel gating. Treatment with this compound leads to a significant decrease in the apparent affinity of the nucleotide-binding domain 1 (NBD1) for ATP, as evidenced by an increase in the Michaelis constant (Km).

| Parameter | Vehicle (DMSO) | This compound (25 µM) |

| Km (ATP) | 0.22 ± 0.06 mM | 2.87 ± 0.33 mM |

| Vmax | No significant change | No significant change |

Table 1: Effect of this compound on the ATPase kinetics of purified and reconstituted F508del-CFTR.

Efficacy in Cellular Systems

In cellular models expressing F508del-CFTR, this compound has been shown to be effective in the low micromolar range.

| Assay Type | Cell Line | Effective Concentration | Observed Effect |

| F508del-CFTR Trafficking | Human Bronchial Epithelial (HBE) cells | 6.7 µM | ~15% rescue of wild-type CFTR maturation |

| Chloride Transport | Various cell systems | 1 - 10 µM | Partial restoration of chloride channel function |

Table 2: Cellular Efficacy of this compound.

Mechanism of Action: A Signaling Pathway Perspective

This compound acts as a pharmacological chaperone, binding to the NBD1 domain of the F508del-CFTR protein. This interaction is thought to stabilize the NBD1 domain, facilitating proper folding and allowing the mutant protein to escape the endoplasmic reticulum-associated degradation (ERAD) pathway. The corrected protein can then traffic to the cell membrane, where it can function as a chloride channel, albeit with altered gating kinetics due to the this compound-induced changes in ATP affinity.

Caption: Mechanism of action of this compound as a pharmacological chaperone for F508del-CFTR.

Experimental Protocols

Limited Proteolysis Assay to Assess Conformational Correction

This assay is used to probe changes in the conformational stability of F508del-CFTR upon binding of this compound. A more compact and stable conformation will result in increased resistance to proteolytic digestion.

Workflow:

Caption: Workflow for the limited proteolysis assay to evaluate this compound-induced conformational changes in F508del-CFTR.

Methodology:

-

Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells or other suitable cell lines expressing F508del-CFTR. Treat cells with this compound (typically 10 µM) or vehicle (DMSO) for 24-48 hours.

-

Membrane Isolation: Harvest cells and isolate crude membranes by dounce homogenization followed by differential centrifugation.

-

Proteolytic Digestion: Resuspend membranes in a suitable buffer and incubate with a range of trypsin concentrations (e.g., 0-100 µg/mL) for a fixed time (e.g., 30 minutes) at 37°C.

-

Reaction Quenching: Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

-

Immunoblotting: Separate the protein fragments by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific to different domains of CFTR (e.g., NBD1).

-

Analysis: Quantify the intensity of the full-length and fragmented CFTR bands. An increase in the abundance of full-length or larger fragments in this compound-treated samples compared to vehicle indicates increased protease resistance and thus a more compact conformation.

Ussing Chamber Assay for Chloride Transport

This electrophysiological technique measures ion transport across an epithelial monolayer and is the gold standard for assessing the functional rescue of CFTR by correctors like this compound.

Workflow:

Caption: Workflow for the Ussing chamber assay to measure this compound-mediated rescue of F508del-CFTR chloride channel function.

Methodology:

-

Cell Culture: Grow primary HBE cells or other suitable epithelial cells homozygous for the F508del mutation on permeable supports until a confluent and polarized monolayer is formed.

-

Compound Treatment: Treat the monolayers with this compound (e.g., 6.7 µM) or vehicle for 24-48 hours to allow for correction and trafficking of F508del-CFTR.

-

Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system bathed in symmetrical Ringer's solution and maintained at 37°C.

-

Electrophysiological Recordings: Measure the short-circuit current (Isc), which is a measure of net ion transport.

-

Pharmacological Modulation:

-

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.

-

Add forskolin to both chambers to increase intracellular cAMP and activate CFTR.

-

Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-mediated.

-

-

Data Analysis: The magnitude of the forskolin-stimulated, CFTR inhibitor-sensitive Isc is a measure of functional CFTR at the cell surface. Compare the Isc from this compound-treated and vehicle-treated monolayers to determine the extent of functional rescue.

Conclusion

This compound has been a pivotal tool in understanding the molecular basis of F508del-CFTR correction. Its ability to directly bind to the NBD1 domain, induce a more stable conformation, and facilitate its trafficking to the cell membrane provides a clear, albeit partial, rescue of the mutant protein's function. The quantitative effects on ATPase activity and cellular chloride transport, along with the established experimental protocols, provide a solid framework for the continued investigation of CFTR correctors and the development of more efficacious therapeutic strategies for cystic fibrosis. While direct binding affinity data remains to be publicly disclosed, the wealth of functional evidence strongly supports its role as a direct-acting pharmacological chaperone.

VRT-325: A Technical Guide to its Impact on F508del-CFTR Protein Folding and Trafficking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of VRT-325, an early-generation CFTR corrector, on the folding and trafficking of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with a particular focus on the F508del mutation. This document provides a comprehensive overview of the underlying molecular principles, experimental validation, and detailed protocols for the scientific community.

Executive Summary

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel. The most common mutation, a deletion of phenylalanine at position 508 (F508del), leads to severe misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation by the proteasome.[1][2][3] this compound is a small molecule corrector that has been shown to partially rescue the F508del-CFTR protein by directly interacting with it, promoting its conformational maturation, and facilitating its trafficking to the cell surface, where it can function as a chloride channel.[1][3][4][5] This guide delves into the molecular mechanisms of this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols to study its effects.

Mechanism of Action of this compound

This compound acts as a pharmacological chaperone, directly binding to the F508del-CFTR protein to facilitate its proper folding.[1][3] The primary binding site of this compound has been identified as the first nucleotide-binding domain (NBD1) of the CFTR protein.[4][6] The F508del mutation is located in NBD1 and destabilizes this domain, impairing its interaction with other CFTR domains, particularly the membrane-spanning domains (MSDs).[2][7]

This compound's interaction with NBD1 is believed to:

-

Promote NBD1 Compaction: By binding to F508del-NBD1, this compound helps to restore a more compact and stable conformation to this domain.[1]

-

Restore Inter-domain Interactions: This stabilization of NBD1 facilitates its proper interaction with the MSDs, a crucial step for the overall correct folding of the full-length CFTR protein.[1][6]

-

Facilitate ER Exit: By promoting a more native-like conformation, this compound enables a fraction of the F508del-CFTR protein to bypass the stringent endoplasmic reticulum quality control (ERQC) machinery, which would otherwise target it for degradation.[5][8][9] This allows the corrected protein to traffic through the Golgi apparatus to the plasma membrane.

It is important to note that while this compound shows efficacy in rescuing F508del-CFTR, it is not entirely specific and has been observed to affect the processing of other proteins.[10] Furthermore, its corrective effect is partial, and it often exhibits additive or synergistic effects when used in combination with other CFTR correctors that have different mechanisms of action.[4][10]

Signaling and Trafficking Pathway

The following diagram illustrates the CFTR folding and trafficking pathway and the intervention point of this compound.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the efficacy of this compound in correcting F508del-CFTR.

| Parameter | Value | Cell Line/System | Reference |

| EC50 for Folding Correction | ~2 µM | Not specified in the abstract | [4] |

| Biosynthetic Rescue Efficacy | ~20% of WT-CFTR | Not specified in the abstract | [1] |

Table 1: Potency and Efficacy of this compound

| Cell Line/System | This compound Effect | Reference |

| Baby Hamster Kidney (BHK) cells | 4-fold greater maturation efficiency when combined with Corr-2b | [4] |

| Human Bronchial Epithelial (HBE) cells | Increased chloride conductance to at least 10% of non-CF cultures | [4] |

| Purified and reconstituted F508del-CFTR | Decreased apparent ATP affinity, suggesting direct modification of protein structure | [3] |

Table 2: In Vitro Effects of this compound on F508del-CFTR

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on CFTR protein folding and trafficking.

Western Blot Analysis of CFTR Maturation

This protocol is used to assess the glycosylation state of CFTR, which indicates its trafficking through the ER and Golgi. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi.[11]

Protocol Steps:

-

Cell Culture and Treatment: Plate cells (e.g., CFBE41o- expressing F508del-CFTR) and grow to confluency. Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 24-48 hours at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Mix equal amounts of protein (e.g., 30-50 µg) with 2x Laemmli sample buffer and incubate at 37°C for 30 minutes.

-

SDS-PAGE: Separate the protein lysates on a 6% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C. Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly with TBST.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

-

Data Analysis: Perform densitometry on the captured image to quantify the intensity of Band B and Band C. Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).

Immunoprecipitation of CFTR

Immunoprecipitation is used to isolate CFTR protein from a complex cell lysate for further analysis, such as Western blotting, when the protein expression is low.[12][13]

Protocol Steps:

-

Cell Lysis: Lyse cells treated with this compound or vehicle as described in the Western blot protocol.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add a CFTR-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated CFTR from the beads by adding Laemmli sample buffer and heating.

-

Analysis: The eluted sample can then be analyzed by Western blotting as described above.

Ussing Chamber Assay for CFTR Chloride Channel Function

The Ussing chamber assay is a gold-standard method to measure ion transport across an epithelial monolayer. It is used to assess the functional rescue of F508del-CFTR at the plasma membrane.[11][14][15]

Protocol Steps:

-

Cell Culture: Grow polarized epithelial cells (e.g., primary human bronchial epithelial cells) on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.

-

Corrector Treatment: Treat the cells with this compound for 24-48 hours prior to the assay.

-

Mounting: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers.

-

Equilibration: Add pre-warmed and gassed Ringer's solution to both chambers and allow the system to equilibrate.

-

Pharmacological Additions:

-

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

-

Add a cAMP agonist cocktail (e.g., forskolin and IBMX) to both chambers to activate CFTR.

-

Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

-

-

Measurement: Measure the short-circuit current (Isc) across the epithelial monolayer throughout the experiment. The change in Isc upon addition of the CFTR activator and inhibitor reflects the activity of functional CFTR channels at the plasma membrane.

Iodide Efflux Assay

This is a cell-based assay that provides a functional readout of CFTR channel activity by measuring the efflux of iodide ions.[16][17][18]

Protocol Steps:

-

Cell Culture and Treatment: Grow cells expressing F508del-CFTR in 96-well plates and treat with this compound as described previously.

-

Iodide Loading: Incubate the cells with a buffer containing sodium iodide to load the cells with iodide.

-

Washing: Wash the cells rapidly with an iodide-free buffer to remove extracellular iodide.

-

Efflux Stimulation: Add an iodide-free buffer containing a cAMP agonist (e.g., forskolin) to stimulate CFTR-mediated iodide efflux.

-

Measurement: At specific time points, collect the extracellular buffer and measure the iodide concentration using an iodide-selective electrode or a fluorescent indicator.

-

Data Analysis: Plot the rate of iodide efflux over time. An increased rate of efflux in this compound-treated cells compared to control cells indicates functional rescue of CFTR.

Conclusion

This compound represents an important early discovery in the quest for CFTR modulators. While its clinical development was not pursued due to its modest efficacy and lack of specificity compared to newer agents, the study of this compound has been instrumental in establishing the principle of corrector-mediated rescue of F508del-CFTR. Its mechanism of action, involving direct binding to NBD1 and stabilization of the protein, has provided a foundational understanding for the development of next-generation CFTR correctors. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential CFTR modulators on the folding, trafficking, and function of the CFTR protein.

References

- 1. Probing Conformational Rescue Induced by a Chemical Corrector of F508del-Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A chemical corrector modifies the channel function of F508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Endoplasmic Reticulum Protein Quality Control Is Determined by Cooperative Interactions between Hsp/c70 Protein and the CHIP E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The multiple ubiquitination mechanisms in CFTR peripheral quality control [pubmed.ncbi.nlm.nih.gov]

- 10. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cff.org [cff.org]

- 12. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 13. Immunoprecipitation | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 14. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of VRT-325: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of VRT-325, a chemical corrector of the F508del-CFTR mutation, the primary cause of cystic fibrosis. This compound acts as a pharmacological chaperone, directly interacting with the misfolded F508del-CFTR protein to facilitate its proper folding, trafficking to the cell surface, and subsequent function as a chloride ion channel.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(cyclohexyloxy)-2-(1-{4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl}ethyl)quinazoline, is a quinazoline (B50416) derivative.[1] Its chemical structure is fundamental to its corrector activity.

-

Synonyms: VRT 325, VRT325, CFcor 325, CFcor-325, CFcor325[1]

-

Molecular Formula: C₂₇H₃₄N₄O₄S[1]

-

Molecular Weight: 510.65 g/mol [1]

Mechanism of Action: Correcting the F508del-CFTR Defect

The F508del mutation leads to the misfolding of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation. This compound addresses this primary defect by directly binding to the F508del-CFTR protein, specifically targeting the first nucleotide-binding domain (NBD1). This interaction is thought to stabilize the NBD1 domain, a critical step in the proper folding and maturation of the full-length protein.[2] By promoting a more stable conformation, this compound enables the mutant CFTR protein to escape the ER quality control machinery and traffic to the plasma membrane, where it can function as a chloride channel. While this compound primarily affects the stability of NBD1, it has been suggested that it may also restore some inter-domain interactions within the CFTR protein.[2]

Below is a diagram illustrating the trafficking of F508del-CFTR and the intervention of this compound.

Caption: F508del-CFTR Trafficking and this compound Intervention.

Quantitative Activity Data

The activity of this compound has been characterized in various in vitro and cell-based assays. The following table summarizes key quantitative data reported in the literature. It is important to note that the efficacy of this compound can be cell-type dependent.

| Parameter | Value | Assay | Cell Line/System | Reference |

| EC₅₀ | ~2 µM | F508del-CFTR Folding | Not Specified | [3] |

| Effective Concentration | 1 - 10 µM | General Cell Systems | Various | [2] |

| Concentration for Ussing Chamber | 6.7 µM | Chloride Transport | Cultured F508del-HBE | [4] |

| Concentration for Limited Proteolysis | 10 µM | NBD1 Stability | HEK-293 expressing F508del-CFTR | [1] |

| Inhibitory Concentration | 25 µM | CFTR-mediated Ion Flux | Not Specified | [2] |

Detailed Experimental Protocols

The characterization of this compound's structure-activity relationship relies on a variety of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Limited Proteolysis Assay

This assay is used to probe the conformational changes in F508del-CFTR upon binding of this compound, particularly the stabilization of the NBD1 domain.

Objective: To assess the effect of this compound on the protease susceptibility of F508del-CFTR.

Methodology:

-

Cell Culture and Treatment: Human Embryonic Kidney (HEK)-293 cells stably expressing F508del-CFTR are cultured. The cells are treated with 10 µM this compound (or a vehicle control, e.g., DMSO) for 48 hours at 37°C.[1]

-

Membrane Isolation: Crude membranes are isolated from the treated cells.[1]

-

Proteolytic Digestion: The isolated membranes are resuspended and subjected to digestion with varying concentrations of a protease, such as trypsin (e.g., 0 to 100 µg/ml), for a defined period at a controlled temperature.[1]

-

Quenching the Reaction: The digestion is stopped by the addition of a protease inhibitor cocktail and by placing the samples on ice.

-

SDS-PAGE and Western Blotting: The proteolytic fragments are separated by SDS-PAGE and transferred to a membrane for Western blotting.

-

Analysis: The resulting fragments are detected using domain-specific CFTR antibodies (e.g., anti-NBD1). Changes in the pattern of proteolytic fragments between this compound-treated and untreated samples indicate conformational changes and domain stabilization.[1]

Caption: Workflow for Limited Proteolysis Assay.

Ussing Chamber Assay

The Ussing chamber assay is a functional assay that measures ion transport across an epithelial cell monolayer, providing a direct assessment of CFTR channel activity.

Objective: To quantify the this compound-mediated rescue of F508del-CFTR chloride channel function.

Methodology:

-

Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured on permeable supports until a polarized monolayer is formed.

-

Corrector Treatment: The cell monolayers are pre-incubated with this compound (e.g., 6.7 µM) for 48 hours to allow for correction and trafficking of F508del-CFTR to the cell surface.[4]

-

Mounting in Ussing Chamber: The permeable supports with the cell monolayers are mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion movement, is recorded.

-

Pharmacological Modulation:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin (B1673556) (an adenylyl cyclase activator) is then added to increase intracellular cAMP levels and activate CFTR channels.

-

A CFTR potentiator (e.g., genistein (B1671435) or VX-770) can be added to maximize channel opening.

-

Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc upon stimulation with forskolin and inhibition with a CFTR inhibitor is calculated to determine the level of functional F508del-CFTR at the cell surface.

Iodide Efflux Assay

This is another functional assay to measure CFTR channel activity, based on the principle that CFTR is permeable to iodide ions.

Objective: To assess the functional rescue of F508del-CFTR by this compound by measuring iodide efflux.

Methodology:

-

Cell Culture and Treatment: Cells expressing F508del-CFTR are treated with this compound for a sufficient duration (e.g., 24-48 hours) to promote correction.

-

Iodide Loading: The cells are incubated with a buffer containing sodium iodide, allowing iodide to accumulate intracellularly.

-

Efflux Stimulation: The iodide-loading buffer is replaced with an iodide-free buffer to create an outward-directed iodide gradient. CFTR-mediated iodide efflux is then stimulated by adding a cAMP agonist, such as forskolin.

-

Measurement of Iodide Efflux: The appearance of iodide in the extracellular medium is measured over time using an iodide-sensitive electrode.

-

Data Analysis: The rate of iodide efflux is calculated and compared between this compound-treated and untreated cells to determine the extent of functional rescue.

Caption: Overview of Functional Assay Workflows.

Structure-Activity Relationship and Future Directions

The quinazoline scaffold of this compound is a key feature for its corrector activity. The various substituents on this core structure contribute to its binding affinity for F508del-CFTR and its overall efficacy. For instance, an inactive analog, VRT-186, which differs in the substitution on the quinazoline ring, fails to inhibit cAMP-mediated halide flux, highlighting the importance of this structural element.

While this compound demonstrated the principle of direct binding and correction of F508del-CFTR, its efficacy is partial, rescuing only a fraction of the mutant protein.[1] At higher concentrations, it has also been shown to have some inhibitory effects on channel function.[2] These limitations have driven the development of next-generation correctors with improved potency and selectivity. Understanding the precise binding site and the conformational changes induced by this compound at a molecular level continues to be an area of active research. This knowledge is crucial for the rational design of more effective corrector molecules and combination therapies for the treatment of cystic fibrosis.

References

VRT-325: A Technical Guide to its Role in Restoring Chloride Transport in Cystic Fibrosis Models

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic, autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes for a chloride and bicarbonate channel critical for maintaining ion and fluid homeostasis across epithelial surfaces.[3][4] The most prevalent mutation, present in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[4][5] This mutation leads to misfolding of the CFTR protein, causing its retention and subsequent degradation by the endoplasmic reticulum (ER) quality control machinery.[6][7] The resulting absence of functional CFTR channels at the cell surface is the primary defect underlying CF pathophysiology.[7]

CFTR modulators, particularly "correctors," are a class of small molecules designed to rescue the trafficking and processing of mutant CFTR. VRT-325, a quinazoline-based compound, was one of the first-in-class CFTR correctors identified.[5][8] It acts as a pharmacological chaperone to partially restore the trafficking of F508del-CFTR to the plasma membrane, thereby rescuing a fraction of its chloride transport function. While not developed for clinical use due to low efficacy and specificity, this compound remains a critical tool compound for elucidating the mechanisms of CFTR correction.[1][5] This guide provides a detailed technical overview of this compound's mechanism of action, its effects on chloride transport in preclinical CF models, and the key experimental protocols used for its evaluation.

Mechanism of Action: A Direct Chaperone for F508del-CFTR

The F508del mutation destabilizes the first nucleotide-binding domain (NBD1) of the CFTR protein, a critical step that leads to the misfolding of the full-length protein and its retention in the ER.[8] this compound functions by directly interacting with the F508del-CFTR protein to facilitate its conformational maturation.

Key mechanistic features include:

-

Direct Binding: Studies have demonstrated that this compound binds directly to the F508del-CFTR protein.[6][8] This interaction is believed to be the basis of its function as a pharmacological chaperone.

-

NBD1 Stabilization: Limited proteolysis experiments have shown that this compound partially restores the conformational compactness and stability of the NBD1 domain.[7][8] This stabilization is a crucial first step in overcoming the folding defect caused by the F508del mutation.

-

Promotion of ER Exit: By correcting the NBD1 misfolding, this compound enables a fraction of F508del-CFTR to bypass ER-associated degradation (ERAD) and traffic through the Golgi apparatus to the plasma membrane.[1][9] This is biochemically observed as an increase in the mature, complex-glycosylated form of CFTR (Band C).

Caption: F508del-CFTR Processing and this compound Intervention.

Quantitative Effects on F508del-CFTR Maturation and Function

The efficacy of this compound is primarily quantified by two means: assessing the maturation of the F508del-CFTR protein and measuring the restoration of its ion channel function. This compound is typically effective in cell-based systems in the 1–10 μM range.[8]

Data on F508del-CFTR Protein Maturation

Biochemical correction is measured by the conversion of the immature, core-glycosylated form (Band B, ~150 kDa) to the mature, complex-glycosylated form (Band C, ~170 kDa) via Western blot.

| CF Model | This compound Concentration | Key Outcome | Reference |

| F508del-CFTR expressing cell lines | 10 µM | Significant increase in the Band C / (B+C) percentage. | [7] |

| Baby Hamster Kidney (BHK) cells | Not specified | 4-fold greater maturation when combined with Corr-2b than with this compound alone. | [1] |

| Primary human bronchial epithelia (HBE) | Not specified | Additive effects on protein processing observed when combined with VX-809. | [10] |

Data on Chloride Transport Restoration

Functional rescue is measured by assessing chloride efflux, typically using Ussing chamber experiments to record short-circuit current (Isc) or with halide-sensitive fluorescent probes.

| CF Model | This compound Concentration | Assay | Key Outcome | Reference |

| Primary HBE cells from F508del patients | 10 µM | Ussing Chamber (Isc) | Restored Cl- transport to ~10% of levels in non-CF HBE cultures. | [1] |